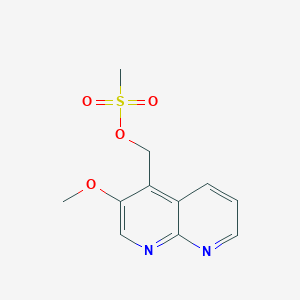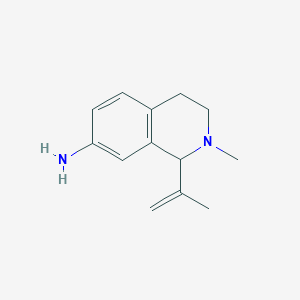![molecular formula C13H18ClNO B13872863 [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is an organic compound that features a chlorinated phenyl ring substituted with a methylpiperidinyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol typically involves the chlorination of a phenyl ring followed by the introduction of a piperidinyl group and a hydroxymethyl group. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid.
Reduction: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and piperidinyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperidinyl group.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, or solubility to the materials.
Mecanismo De Acción
The mechanism of action of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The chlorinated phenyl ring and piperidinyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid:
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]amine: Features an amine group, leading to different interactions with biological targets.
Uniqueness
The presence of both a chlorinated phenyl ring and a piperidinyl group in [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol makes it unique compared to other similar compounds. The hydroxymethyl group adds further versatility, allowing for additional chemical modifications and interactions.
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
[2-chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-6-15(7-5-10)12-2-3-13(14)11(8-12)9-16/h2-3,8,10,16H,4-7,9H2,1H3 |
Clave InChI |
PDAVQUBFICWSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=CC(=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)


![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
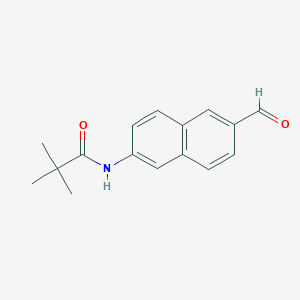
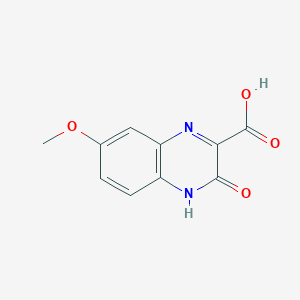
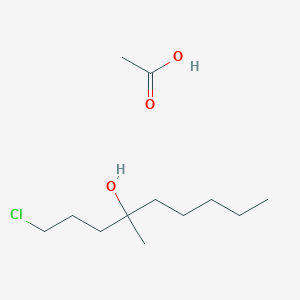
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
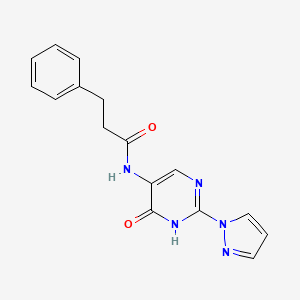
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
